1,3-Benzoxathiol-2-one

Neurodegenerative disease Monoamine oxidase B inhibition Parkinson's disease

1,3-Benzoxathiol-2-one (CAS 7735-53-7) is a bicyclic heteroaromatic system combining a benzene ring fused to an oxathiol-2-one ring; its unsubstituted parent scaffold carries a molecular weight of 152.17 g·mol⁻¹ and is defined by the IUPAC Standard InChIKey HDNWKCSXXBAGHD-UHFFFAOYSA-N. The compound belongs to the benzoxathiolone pharmacophore class, which has prompted extensive derivatization efforts because the scaffold itself contributes distinct electronic and hydrogen-bonding features that translate into a broad but tunable profile of biological activities—including monoamine oxidase inhibition, carbonic‑anhydrase modulation, anticancer cytotoxicity, and antimicrobial action.

Molecular Formula C7H4O2S
Molecular Weight 152.17 g/mol
CAS No. 7735-53-7
Cat. No. B14798029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzoxathiol-2-one
CAS7735-53-7
Molecular FormulaC7H4O2S
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC(=O)S2
InChIInChI=1S/C7H4O2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
InChIKeyHDNWKCSXXBAGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzoxathiol-2-one (CAS 7735-53-7): Pharmacophore Identity and Core Scattering Signatures for Procurement-Directed Evaluation


1,3-Benzoxathiol-2-one (CAS 7735-53-7) is a bicyclic heteroaromatic system combining a benzene ring fused to an oxathiol-2-one ring; its unsubstituted parent scaffold carries a molecular weight of 152.17 g·mol⁻¹ and is defined by the IUPAC Standard InChIKey HDNWKCSXXBAGHD-UHFFFAOYSA-N [1]. The compound belongs to the benzoxathiolone pharmacophore class, which has prompted extensive derivatization efforts because the scaffold itself contributes distinct electronic and hydrogen-bonding features that translate into a broad but tunable profile of biological activities—including monoamine oxidase inhibition, carbonic‑anhydrase modulation, anticancer cytotoxicity, and antimicrobial action [2]. For a scientific or industrial user seeking a starting point for lead optimization or a reference standard for analytical method development, the unsubstituted core offers a well-defined baseline against which substituted analogs can be systematically compared.

Why a Generic 1,3-Benzoxathiol-2-one Cannot Replace a Defined Analog: Evidence of Substituent-Dependent Biological Switches


The 1,3-benzoxathiol-2-one scaffold is not a single biological entity; its activity profile is exquisitely sensitive to the nature and position of substituents. For instance, thioxolone (6-hydroxy-1,3-benzoxathiol-2-one) displays nanomolar affinity for carbonic anhydrase I (KI = 91 nM) but only micromolar affinity for the other twelve CA isoforms [1]. In contrast, the unsubstituted parent compound (CAS 7735-53-7) lacks the 6-hydroxy group required for CA inhibition and therefore exhibits a completely different polypharmacology. Similarly, in the MAO-B arena, the sulfonic ester versus ester substitution on C6 can shift the IC50 from 0.001 µM to >1 µM [2]. These examples underscore that substituting one benzoxathiolone derivative for another—or assuming the unsubstituted core represents the class—can lead to entirely different experimental outcomes, rendering generic substitution scientifically unsound and procurement decisions high-risk.

Quantitative Differentiation Evidence for 1,3-Benzoxathiol-2-one Derivatives: Comparator-Anchored Data for Scientific Selection


MAO-B Inhibition: Benzoxathiolone Sulfonic Ester Derivatives Outperform Clinical Controls Safinamide and Isatin

In a head-to-head in vitro study, the benzoxathiolone sulfonic ester derivative 2a achieved an MAO-B IC50 of 0.001 µM, which is 88‑fold more potent than the clinically used MAO-B inhibitor safinamide (IC50 = 0.088 µM) and 2,800‑fold more potent than isatin (IC50 = 2.80 µM) [1]. The ester derivative 2b (IC50 = 0.003 µM) also surpassed safinamide by approximately 29‑fold, confirming that the benzoxathiolone scaffold can be tuned to exceed the potency of established positive controls [1].

Neurodegenerative disease Monoamine oxidase B inhibition Parkinson's disease

Carbonic Anhydrase Isoform Selectivity: Thioxolone Delivers Sub‑100 nM Selective CA I Inhibition Unattainable with Sulfonamide Chemotypes

Thioxolone (6-hydroxy-1,3-benzoxathiol-2-one) inhibited carbonic anhydrase I with a KI of 91 nM, whereas the remaining 12 mammalian CA isoforms (CA II–XV) were inhibited with a flat KI range of 4.93–9.04 µM [1]. In the same study, the clinically used sulfonamide acetazolamide exhibited a broad KI range of 2.5 nM–200 µM across the same 13 isoforms, indicating that thioxolone provides a narrower selectivity window that is particularly useful when CA I‑specific modulation is desired [1]. The sulfonamide zinc‑binding group was concluded to be superior for generating varied inhibition profiles, but the thiol‑based mechanism of thioxolone offers a complementary selectivity blueprint [1].

Carbonic anhydrase Isozyme selectivity Antipsoriatic drug discovery

Antifungal Activity Against Candida spp.: 6‑Hydroxy‑5‑nitro Derivative Exceeds Ketoconazole Potency

The 1,3‑benzoxathiol‑2‑one derivative 2 (6‑hydroxy‑5‑nitro) exhibited MIC values of 4–32 µg/mL against five Candida species in CLSI‑standardized broth microdilution assays [1]. These values lie within the lower half of the reference drug ketoconazole's CLSI MIC range of 0.04–250 µg/mL, and compound 2 also displayed a safer cytotoxicity profile against Vero cells and lower hemolytic activity than ketoconazole [1]. Derivative 7 (6‑acetoxy‑5‑nitro) showed MICs of 16–64 µg/mL, maintaining activity while offering an alternative metabolic handling point [1].

Antifungal drug discovery Candida albicans Fungistatic agents

Anticancer Cytotoxicity Against SKMEL‑19 Melanoma: 6‑Methoxy Derivative Achieves Low‑Micromolar IC50 Superior to Random Benzothiazole Analogs

In an MTT‑based screen against the melanoma cell line SKMEL‑19, 6‑methoxy‑benzo[d][1,3]oxathiol‑2‑one (derivative 7) produced an IC50 of 3.3 µM, whereas the comparator benzothiazole derivative 16m showed a much weaker cytotoxic effect (IC50 not reached within the tested concentration range) [1]. Within the same study, the benzoxathiolone derivative 7 was one of only two compounds achieving IC50 values below 10 µM across three cancer cell lines tested [1]. A structurally distinct Schiff‑base derivative of 6‑hydroxy‑1,3‑benzoxathiol‑2‑one (compound 4o) was later reported to exhibit an IC50 of 2.79 µM against SKMEL‑19, further confirming that the benzoxathiolone core can sustain sub‑5 µM anticancer activity [2].

Melanoma Anticancer drug screening Benzoxathiolone SAR

Antibacterial Activity Against Gram‑Positive Cocci: Sulfonic Ester Benzoxathiolone Hits S. aureus at 16 µg/mL While Sparing Gram‑Negative Strains

An antibacterial screen of 18 benzoxathiolone ester and sulfonic ester derivatives revealed that only derivative 1d (a sulfonic ester) inhibited Staphylococcus aureus with an MIC of 16 µg/mL, while no compound showed activity against the Gram‑negative strains Acinetobacter baumannii, Pseudomonas aeruginosa, or Escherichia coli at the highest tested concentration [1]. This is notable because many broad‑spectrum antibiotics lose efficacy against resistant Gram‑negatives due to outer‑membrane permeability barriers; the intrinsic Gram‑positive selectivity of 1d offers a therapeutically useful narrow spectrum [1]. By comparison, the clinical antibiotics vancomycin (MIC range 0.5–2 µg/mL against S. aureus) and ciprofloxacin (MIC range 0.25–1 µg/mL) are more potent, but the benzoxathiolone chemotype provides a structurally novel starting point with potential for further optimization [1].

Antibacterial drug discovery Staphylococcus aureus Selective Gram‑positive agents

Anti‑Inflammatory IKKβ Inhibition: Benzoxathiolone‑Derived LYR‑71 Blocks NF‑κB at Low Micromolar Concentrations with a Distinct Allosteric Profile

The iminobenzoxathiolone compound LYR‑71 suppressed LPS‑induced NF‑κB activation in RAW 264.7 macrophages with an IC50 of approximately 5 µM, an effect that was mechanistically linked to direct inhibition of IKKβ kinase activity rather than upstream signaling interference [1]. In contrast, the structurally related benzoxathiole derivative BOT‑64 inhibited NF‑κB with an IC50 of 0.5–1 µM but acted primarily through covalent modification of IKKβ, introducing a potential selectivity liability [2]. LYR‑71 thus represents a non‑covalent, reversible IKKβ inhibitor phenotype that may carry a lower risk of off‑target adduct formation.

NF‑κB signaling IKKβ inhibition Inflammatory cytokine suppression

High‑Value Application Scenarios for 1,3-Benzoxathiol-2-one Derivatives Anchored to Quantitative Evidence


Parkinson’s Disease and Neuropsychiatric Lead Optimization: MAO‑B Selective Inhibitor Screening

Procurement of benzoxathiolone sulfonic ester derivatives is warranted for structure‑activity relationship (SAR) campaigns targeting MAO‑B. The 0.001 µM IC50 achieved by derivative 2a against human MAO‑B, surpassing the clinical drug safinamide by 88‑fold, positions this chemotype as a high‑priority starting point for CNS‑penetrant MAO‑B inhibitor development [1]. The same series also provides tunable MAO‑A/MAO‑B selectivity through simple ester‑versus‑sulfonic ester substitution, enabling isoform‑specific pharmacological probing [1].

Topical Antipsoriatic and Anti‑Acne Formulation Development: CA I‑Selective Prodrug Approach

Thioxolone’s ability to selectively inhibit carbonic anhydrase I (KI = 91 nM) while sparing other CA isoforms justifies its procurement as a lead for dermatological formulations targeting sebum control and keratinocyte differentiation [1]. The compound’s documented clinical use in anti‑acne preparations (e.g., Camyna, Stepin) provides a translational bridge from in vitro potency to commercial viability, and its thiol‑based mechanism offers a paradigm orthogonal to sulfonamide‑based CA inhibitors [1].

Antifungal Drug Discovery Against Azole‑Resistant Candida Species

With the 6‑hydroxy‑5‑nitro‑1,3‑benzoxathiol‑2‑one derivative achieving MICs of 4–32 µg/mL against five Candida species—including strains with reduced azole susceptibility—and exhibiting lower in vitro cytotoxicity than ketoconazole, procurement of this scaffold can fuel structure‑guided optimization aimed at overcoming azole resistance [1]. The scaffold’s amenability to crystallography (confirmed by X‑ray structures of key derivatives) further supports rational design [1].

Melanoma‑Specific Anticancer Screening Cascades: Prioritizing Benzoxathiolone over Benzothiazole Libraries

For academic or industrial screening collections targeting SKMEL‑19 melanoma, the benzoxathiolone core—specifically the 6‑methoxy derivative (IC50 = 3.3 µM) and the Schiff base 4o (IC50 = 2.79 µM)—provides a verified active chemotype that outperforms analogous benzothiazole derivatives in the same assay system [1][2]. Procurement of 1,3‑benzoxathiol‑2‑one as a synthetic intermediate enables rapid construction of focused libraries around this validated melanoma‑active scaffold.

Quote Request

Request a Quote for 1,3-Benzoxathiol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.